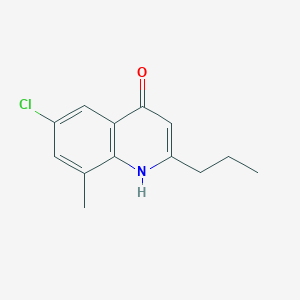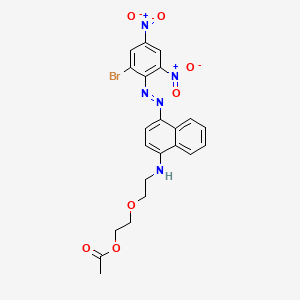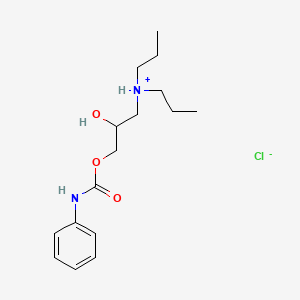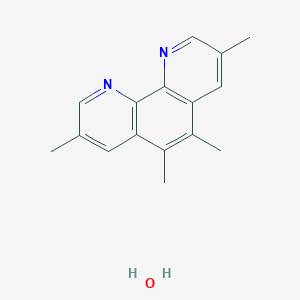
Potassium 2-mercaptobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms. This compound is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows:
C6H4(NH2)SH+CS2+KOH→C6H4(NH)SC=S+KHS
This method was developed by A. W. Hoffmann and involves the formation of a thione tautomer rather than a thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction is carried out at temperatures ranging from 200 to 280°C and pressures between 5.0 to 8.0 MPa. The resulting product is then purified through extraction and acidification .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using Raney nickel, which results in the formation of benzothiazole.
Substitution: Alkylation reactions can be performed using benzyl halides to form alkylated derivatives.
Major Products Formed
Oxidation: Sulfones
Reduction: Benzothiazole
Substitution: Alkylated derivatives
Aplicaciones Científicas De Investigación
Potassium 2-mercaptobenzothiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium 2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions contribute to its antimicrobial, antifungal, and anticancer properties.
Comparación Con Compuestos Similares
Potassium 2-mercaptobenzothiazole can be compared with other similar compounds such as benzotriazole, 2-mercaptobenzoxazole, and methyl benzotriazole nitrile. These compounds also serve as corrosion inhibitors and have similar applications in various industries . this compound is unique in its ability to form stable complexes with metals and its effectiveness as a vulcanization accelerator in the rubber industry .
List of Similar Compounds
- Benzotriazole
- 2-Mercaptobenzoxazole
- Methyl benzotriazole nitrile
Propiedades
Número CAS |
7778-70-3 |
|---|---|
Fórmula molecular |
C7H4KNS2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
potassium;1,3-benzothiazol-3-ide-2-thione |
InChI |
InChI=1S/C7H5NS2.K/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |
Clave InChI |
ZKTKNAXWCMIKLK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)[N-]C(=S)S2.[K+] |
Números CAS relacionados |
149-30-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)


![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)



